2-Bromobenzo[B]thiophene molecular structure and formula
2-Bromobenzo[B]thiophene molecular structure and formula
An In-depth Technical Guide to 2-Bromobenzo[b]thiophene
This guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 2-Bromobenzo[b]thiophene, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
2-Bromobenzo[b]thiophene is a halogenated aromatic heterocyclic compound.[1] Its structure consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 2-position of the thiophene ring.[1] This substitution pattern imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-bromo-1-benzothiophene[1][2] |
| CAS Number | 5394-13-8[1][3] |
| Molecular Formula | C₈H₅BrS[1][2][3] |
| Molecular Weight | 213.1 g/mol [1][2] |
| SMILES | C1=CC=C2C(=C1)C=C(S2)Br[1][3] |
| InChI Key | WIFMYMXKTAVDSQ-UHFFFAOYSA-N[1] |
A two-dimensional representation of the molecular structure is provided below:
Caption: 2D Structure of 2-Bromobenzo[b]thiophene.
Physicochemical Properties
2-Bromobenzo[b]thiophene is a white to off-white crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows good solubility in common organic solvents like ethyl acetate and dichloromethane.[4]
| Property | Value |
| Physical State | White crystalline solid[1] |
| Melting Point | 44.5-45.0 °C[1][5] |
| Boiling Point | 284.7 °C (at 760 mmHg)[1] |
| Density | 1.649 g/cm³[1] |
| Flash Point | 126 °C[1] |
| Refractive Index | 1.704[1] |
Experimental Protocols
Synthesis of 2-Bromobenzo[b]thiophene
A common laboratory-scale synthesis of 2-Bromobenzo[b]thiophene involves the bromination of benzo[b]thiophene.[6]
Materials:
-
Benzo[b]thiophene
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexane
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzo[b]thiophene (2.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask under a nitrogen atmosphere.[5][6]
-
Cool the solution to -70 °C using a dry ice/acetone bath.[5][6]
-
Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexane, 30 mmol) dropwise to the stirred solution.[5][6]
-
Maintain the reaction mixture at -70 °C and continue stirring for 30 minutes.[5][6]
-
Add N-bromosuccinimide (5.3 g, 30 mmol) portion-wise to the reaction mixture.[5][6]
-
Allow the reaction to slowly warm to room temperature over a period of 1 hour.[5][6]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).[5][6]
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5][6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5][6]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent to yield 2-bromobenzo[b]thiophene as a white solid.[5][6]
Caption: Synthesis workflow for 2-Bromobenzo[b]thiophene.
Suzuki-Miyaura Coupling Reaction
2-Bromobenzo[b]thiophene is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4]
General Protocol:
-
To a dry reaction flask, add 2-Bromobenzo[b]thiophene (1 equivalent), a boronic acid or ester derivative (1.5 equivalents), a base such as potassium carbonate (2 equivalents), and a palladium catalyst like Pd(PPh₃)₄ (5 mol%).[4]
-
Purge the flask with an inert gas (e.g., argon).[4]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O).[4]
-
Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC).[4]
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
References
- 1. Buy 2-Bromobenzo[B]thiophene | 5394-13-8 [smolecule.com]
- 2. 2-Bromobenzo[b]thiophene | 5394-13-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. 2-BROMOBENZO[B]THIOPHENE CAS#: 5394-13-8 [chemicalbook.com]
- 6. 2-BROMOBENZO[B]THIOPHENE synthesis - chemicalbook [chemicalbook.com]
